![molecular formula C9H8N2O B11920932 Indolizine-1-carboxamide CAS No. 14759-47-8](/img/structure/B11920932.png)
Indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine-1-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their unique chemical properties and biological activities The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxamide group attached to the first carbon of the indolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents. For instance, the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones followed by aldol condensation of the pyridinium intermediate is a notable method . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of highly functionalized indolizines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Indolizine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indolizine ring. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Anticancer Applications
Indolizine-1-carboxamide has been identified as a promising candidate for cancer treatment. Research indicates that it functions primarily through the inhibition of specific protein targets involved in cancer progression.
Mechanism of Action:
- CBP/EP300 Bromodomain Inhibition : One notable application is its role as an inhibitor of the CBP/EP300 bromodomain receptors. This inhibition can disrupt the transcriptional regulation of oncogenes, thereby providing a therapeutic strategy against various cancers, including prostate cancer .
Case Studies:
- A study demonstrated that indolizine derivatives exhibited significant cytotoxic effects on human cancer cell lines, including prostate and liver cancer cells. The compounds were shown to induce apoptosis and inhibit cell proliferation effectively .
Antimicrobial Activity
This compound derivatives have also been evaluated for their antimicrobial properties.
Key Findings:
- Antibacterial Activity : Several studies reported that indolizine derivatives displayed antibacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide derivatives showed notable anti-tubercular activity against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Indolizine Derivatives
Compound Name | Target Organism | Activity |
---|---|---|
N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide | M. tuberculosis | Anti-tubercular |
Indolizine derivative A | E. coli | Antibacterial |
Indolizine derivative B | S. aureus | Antibacterial |
Antioxidant Properties
The antioxidant potential of indolizine derivatives has been explored, particularly in the context of oxidative stress-related diseases.
Research Insights:
- A study synthesized various indolizine derivatives and assessed their ability to scavenge free radicals using DPPH assays. Some compounds demonstrated significant antioxidant activity, suggesting their potential use in preventing oxidative damage in biological systems .
Anti-inflammatory Effects
Indolizine derivatives have shown promise as anti-inflammatory agents.
Mechanism:
- The compounds inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This action could be beneficial in treating conditions characterized by chronic inflammation.
Other Therapeutic Applications
This compound has also been investigated for other therapeutic uses:
- Antiviral Activity : Some derivatives have shown activity against viral infections, particularly in inhibiting viral replication mechanisms.
- Neuroprotective Effects : There is emerging evidence suggesting that certain indolizine derivatives could provide neuroprotection, making them candidates for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of indolizine-1-carboxamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication, making them potential candidates for anticancer therapy . The presence of the carboxamide group enhances the compound’s binding affinity to specific molecular targets, thereby increasing its biological efficacy.
Comparison with Similar Compounds
- Indole
- Pyrrole
- Quinoline
- Isoindole
- Benzimidazole
These compounds, like indolizine-1-carboxamide, exhibit a range of biological activities and are used in various scientific and industrial applications .
Biological Activity
Indolizine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and anti-tubercular properties, supported by research findings and data from various studies.
Overview of this compound
Indolizine derivatives, including this compound, are characterized by their unique heterocyclic structure, which contributes to their pharmacological potential. The compound exhibits a range of biological activities that make it a candidate for further drug development.
Antimicrobial Activity
Research indicates that this compound and its derivatives possess significant antimicrobial properties. A study demonstrated that certain indolizine-1-carbonitrile derivatives exhibited potent antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds derived from indolizine-1-carbonitrile showed minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The same study identified compound 5b as having the most potent antifungal activity with MICs between 8 and 32 µg/mL against fungi like Candida albicans and Aspergillus flavus .
Anticancer Properties
Indolizine derivatives have been explored for their anticancer potential. They have been reported to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : Some indolizine derivatives act as inhibitors of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
- Case Studies : In vitro studies have shown that specific indolizines induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Anti-Tubercular Activity
This compound has also been evaluated for its anti-tubercular activity:
- Efficacy Against Mycobacterium tuberculosis : Recent studies have shown that certain derivatives exhibit significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). For example, compounds with MIC values ranging from 4 to 64 µg/mL have been reported against MDR-TB strains .
- Molecular Targets : Molecular docking studies suggest that these compounds may target enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase, indicating a multi-targeting mechanism that could be beneficial in combating resistance .
Anti-inflammatory Activity
Indolizine derivatives are also noted for their anti-inflammatory effects:
- Mechanisms : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Some studies suggest that they can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are mediators of inflammation .
Summary Table of Biological Activities
Activity Type | Effect | MIC Range / IC50 | Target Organisms / Conditions |
---|---|---|---|
Antibacterial | Potent inhibition | 16–256 µg/mL | Various Gram-positive and Gram-negative bacteria |
Antifungal | Significant antifungal activity | 8–32 µg/mL | Candida albicans, Aspergillus flavus |
Anticancer | Induces apoptosis | Varies by cell line | Various cancer cell lines |
Anti-tubercular | Effective against MDR-TB | 4–64 µg/mL | Mycobacterium tuberculosis |
Anti-inflammatory | Reduces pro-inflammatory mediators | Varies | In vitro models |
Properties
CAS No. |
14759-47-8 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
indolizine-1-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h1-6H,(H2,10,12) |
InChI Key |
DHOQDVKLAJQFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.